molecular formula C13H13ClFN3O B2855983 2-(2-Chloro-6-fluoroanilino)-N-(1-cyanocyclobutyl)acetamide CAS No. 1825454-06-5

2-(2-Chloro-6-fluoroanilino)-N-(1-cyanocyclobutyl)acetamide

カタログ番号 B2855983
CAS番号: 1825454-06-5
分子量: 281.72
InChIキー: FOGHKEFQPSRUBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Chloro-6-fluoroanilino)-N-(1-cyanocyclobutyl)acetamide is a chemical compound with the molecular formula C17H17ClFN3O. It is commonly known as PF-06282999 and is a selective inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a serine/threonine protein kinase that regulates various cellular processes, including cell differentiation, proliferation, and apoptosis. PF-06282999 has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer.

作用機序

PF-06282999 is a selective inhibitor of GSK-3β, which is a key regulator of various cellular processes. GSK-3β is involved in the regulation of glycogen synthesis, protein synthesis, and cell cycle progression. Inhibition of GSK-3β activity by PF-06282999 leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
PF-06282999 has been shown to effectively inhibit GSK-3β activity in various cell types, including neuronal cells and cancer cells. Inhibition of GSK-3β activity by PF-06282999 has been shown to result in the activation of the Wnt/β-catenin pathway, which is involved in the regulation of various cellular processes, including cell proliferation and differentiation. PF-06282999 has also been shown to improve cognitive function in animal models of Alzheimer's disease and mood-related behaviors in animal models of bipolar disorder.

実験室実験の利点と制限

One of the major advantages of PF-06282999 is its high selectivity for GSK-3β. This allows for the specific inhibition of this enzyme without affecting other cellular processes. PF-06282999 has also been shown to effectively cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one of the limitations of PF-06282999 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several potential future directions for research on PF-06282999. One area of interest is its potential use in the treatment of cancer. GSK-3β has been shown to play a role in the regulation of various signaling pathways involved in cancer progression, and inhibition of this enzyme has been shown to have anti-tumor effects in preclinical models. PF-06282999 has been shown to effectively inhibit GSK-3β activity in cancer cells, making it a promising candidate for the development of anti-cancer therapies.
Another potential future direction for research on PF-06282999 is its use in combination with other therapeutic agents. Combination therapies have been shown to be effective in the treatment of various diseases, including cancer and Alzheimer's disease. PF-06282999 has been shown to enhance the therapeutic effects of other agents in preclinical models, indicating its potential use in combination therapies.
Conclusion:
PF-06282999 is a selective inhibitor of GSK-3β that has been extensively studied for its potential therapeutic applications in various diseases. Its high selectivity for GSK-3β, ability to cross the blood-brain barrier, and potential use in combination therapies make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand the potential of PF-06282999 in the treatment of various diseases.

合成法

The synthesis of PF-06282999 involves a multi-step process that starts with the reaction of 2-chloro-6-fluoroaniline with 1-cyanocyclobutane-1-carboxylic acid to form the intermediate compound, 2-(2-chloro-6-fluoroanilino)-N-(1-cyanocyclobutyl)acetamide. This intermediate compound is then subjected to further reactions involving various reagents and solvents to yield the final product, PF-06282999. The synthesis method has been optimized to ensure high yield and purity of the compound.

科学的研究の応用

PF-06282999 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its potential use in the treatment of Alzheimer's disease. GSK-3β is known to play a crucial role in the pathogenesis of Alzheimer's disease, and inhibition of this enzyme has been shown to improve cognitive function in animal models of the disease. PF-06282999 has been shown to effectively cross the blood-brain barrier and inhibit GSK-3β activity in the brain, making it a promising candidate for the treatment of Alzheimer's disease.
PF-06282999 has also been studied for its potential use in the treatment of bipolar disorder. GSK-3β is involved in the regulation of mood and behavior, and dysregulation of this enzyme has been implicated in the pathogenesis of bipolar disorder. PF-06282999 has been shown to improve mood-related behaviors in animal models of the disorder, indicating its potential as a therapeutic agent.

特性

IUPAC Name

2-(2-chloro-6-fluoroanilino)-N-(1-cyanocyclobutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O/c14-9-3-1-4-10(15)12(9)17-7-11(19)18-13(8-16)5-2-6-13/h1,3-4,17H,2,5-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGHKEFQPSRUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CNC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-fluoroanilino)-N-(1-cyanocyclobutyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。